molecular formula C20H20O4 B109267 Isobavachin CAS No. 31524-62-6

Isobavachin

Cat. No.: B109267
CAS No.: 31524-62-6
M. Wt: 324.4 g/mol
InChI Key: KYFBXCHUXFKMGQ-IBGZPJMESA-N
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Description

2-Nonyl-4-hydroxyquinoline N-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds are characterized by a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom .

Mechanism of Action

Target of Action

Isobavachin, a natural product, primarily targets hURAT1 , a uric acid transporter . It also interacts with GLUT9 , another pivotal urate reabsorption transporter . Additionally, it inhibits xanthine oxidase (XOD) , an enzyme involved in the production of uric acid . Other targets include urate secretion transporters OAT1, OAT3, and ABCG2 .

Mode of Action

This compound inhibits hURAT1 and GLUT9, reducing the reabsorption of uric acid . It competes with uric acid for binding sites on these transporters, leading to decreased uric acid transport . This compound also inhibits XOD, reducing the production of uric acid . It binds to the Mo-Pt catalyze center of XOD, leading to inhibition of uric acid production .

Biochemical Pathways

This compound regulates several pathways, including Drug metabolism-other enzymes, Metabolic pathways, Bile secretion, Renin-angiotensin system, and Renin secretion . These pathways are regulated by core targets HPRT1, REN, and ABCG2 . It’s worth noting that the Bile secretion pathway regulated by ABCG2 might be a novel pathway .

Pharmacokinetics

This compound undergoes efficient oxidation and glucuronidation by human liver microsomes . It has a lower bioavailability (12.84 ± 5.13 %) but a long half-time (7.04 ± 2.68 h), which helps maintain a continuous plasma concentration .

Result of Action

This compound exhibits powerful urate-lowering and uricosuric effects . It also demonstrates broad-spectrum inhibition of CYPs and UGTs . In addition, it has been found to alleviate lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways .

Future Directions

Isobavachin has been found to have potential anti-hyperuricemia effects . It has been suggested that it deserves further investigation as a candidate anti-hyperuricemic drug with a novel mechanism of action . It has also been suggested that it could be a potential drug to combat prostate cancer and its associated drug-resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nonyl-4-hydroxyquinoline N-oxide typically involves the condensation of anthranilate with β-keto fatty acids, followed by controlled partial hydrogenation of 2-nitrobenzoyl enamines . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for 2-nonyl-4-hydroxyquinoline N-oxide are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Nonyl-4-hydroxyquinoline N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinoline derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Nonyl-4-hydroxyquinoline N-oxide is unique due to its specific alkyl chain length and its role as both an agonist and antagonist in bacterial quorum sensing systems. This dual functionality makes it a valuable compound for studying bacterial communication and developing antibacterial agents .

Properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBXCHUXFKMGQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953509
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31524-62-6
Record name Isobavachin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31524-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobavachin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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